5,8,11,14,19-Eicosapentaenoic acid

Oxidative Stability Lipid Oxidation Trans Fatty Acids

Distinguishing trans-EPA isomers from native cis-EPA in processed oils or biological matrices requires a validated reference standard. This 5,8,11,14,19-eicosapentaenoic acid (all-trans at Δ5,8,11,14; terminal Δ19) is precisely that tool. - Serves as a calibration standard for GC-MS/LC-MS quantification of trans fatty acids in food, supplements, and tissues. - Enables structure-activity relationship (SAR) studies on the impact of double-bond geometry and position (Δ19 vs. Δ17) on enzyme specificity (e.g., 15-lipoxygenase, platelet arachidonic acid metabolism). Supplied at ≥95% purity, ship-ready for your next analytical or metabolic investigation.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 111219-92-2
Cat. No. B047774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8,11,14,19-Eicosapentaenoic acid
CAS111219-92-2
Synonyms5,8,11,14,19-eicosapentaenoic acid
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESC=CCCCC=CCC=CCC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2,6-7,9-10,12-13,15-16H,1,3-5,8,11,14,17-19H2,(H,21,22)/b7-6+,10-9+,13-12+,16-15+
InChIKeyRJUPEYJKQFFLQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8,11,14,19-Eicosapentaenoic Acid: A Distinct Trans Isomer of EPA


5,8,11,14,19-Eicosapentaenoic acid is a 20-carbon polyunsaturated fatty acid with five double bonds at positions 5, 8, 11, 14, and 19, characterized by an all-trans geometry at the first four positions (5E,8E,11E,14E) [1]. It is an isomer of the more common, biologically active all-cis-5,8,11,14,17-eicosapentaenoic acid (EPA), with a distinct double bond pattern and trans configuration . This compound is primarily encountered as a research chemical and reference standard, with a purity typically around 95% .

GeometryAll-trans 5E,8E,11E,14E configuration
Isomer TypeDistinct isomer of natural all-cis EPA
Primary UseResearch chemical & reference standard

Why 5,8,11,14,19-Eicosapentaenoic Acid Differs from cis-EPA


Substituting 5,8,11,14,19-eicosapentaenoic acid with the more common, naturally occurring all-cis-5,8,11,14,17-eicosapentaenoic acid (EPA) is not scientifically valid due to fundamental differences in molecular geometry and double bond position that lead to divergent physicochemical properties and biological activities [1]. The trans configuration in this compound alters its conformation, resulting in increased oxidative stability and distinct interactions with metabolic enzymes compared to cis-EPA [2]. For example, trans isomers of EPA have been shown to exhibit different inhibitory effects on arachidonic acid metabolism in platelets and are less suitable as substrates for 15-lipoxygenase [2][3]. The presence of the terminal double bond at the 19th carbon, rather than the 17th, further distinguishes this isomer from other trans-EPA variants and likely influences its metabolic fate and biological effects [1].

Trans conformation alters oxidative stability and enzyme interactions vs. cis-EPA, affecting experimental outcomes.
Isomer-specific platelet effects differ significantly; Δ19 position may confer a unique biological profile not interchangeable with other trans isomers.
Reduced substrate suitability for 15-lipoxygenase may shift metabolic pathway entry, limiting use in eicosanoid biosynthesis studies.

5,8,11,14,19-Eicosapentaenoic Acid: Differentiation Evidence


Oxidative Stability of Trans-EPA Isomers

Trans geometric isomers of eicosapentaenoic acid (TEPA) exhibit significantly greater oxidative stability compared to their natural cis counterpart (EPA). While direct data for the specific 5,8,11,14,19 isomer is not available, class-level evidence demonstrates that a mixture of trans-EPA isomers was more stable to oxidation induced by radical generators in both organic and aqueous solutions [1]. This differential stability is attributed to the trans conformation, which is less prone to oxidation than the cis conformation [1].

Oxidative Stability
Class-level inference
Trans EPA mixture more stable than cis-EPA in radical-induced oxidation (organic and aqueous).
Supports stability screening context
Quantitative data not available for specific isomer
Oxidative Stability Lipid Oxidation Trans Fatty Acids

Trans-EPA Effects on Platelet Aggregation

Studies on three specific trans isomers of EPA (20:5Δ11trans, 20:5Δ17trans, and 20:5Δ11trans,17trans) have shown that their anti-aggregatory effects on rat platelets vary significantly compared to each other and to cis-EPA . For instance, at a 20:5/20:4 ratio of 1, cis-EPA inhibited platelet aggregation by 26.7 ± 6.6%, while the 20:5Δ11trans and 20:5Δ11trans,17trans isomers were twice as antiaggregant. In contrast, the 20:5Δ17trans isomer induced a similar antiaggregant effect as its cis homologue but also uniquely induced platelet aggregation at a low concentration (12 ± 4.9% at 5 μM) . This highlights that the position of the trans double bond profoundly influences biological activity. While 5,8,11,14,19-eicosapentaenoic acid was not directly tested, its distinct Δ19 double bond position is expected to confer a unique activity profile.

Platelet Aggregation
Assay context
Specific trans isomers up to 2-fold more antiaggregant than cis-EPA; Δ17trans induced aggregation at 5 μM.
Isomer-specific platelet response context
Direct data for 5,8,11,14,19 isomer not available
Platelet Aggregation Anti-thrombotic Activity Eicosanoid Metabolism

15-Lipoxygenase Substrate Specificity

Trans isomers of EPA are less suitable as substrates for 15-lipoxygenase compared to natural cis-EPA [1]. This enzyme plays a key role in the production of specialized pro-resolving mediators (SPMs). The reduced suitability of trans-EPA as a substrate suggests that it may not efficiently enter the same metabolic pathways as cis-EPA, potentially leading to distinct biological outcomes. While specific kinetic parameters (Km, Vmax) for the 5,8,11,14,19 isomer are not reported, this class-level observation is relevant to any study involving this compound.

15-Lipoxygenase
Class-level inference
Trans EPA less suitable as substrate vs. cis-EPA.
May not enter same metabolic pathways
Quantitative kinetics not reported
Lipoxygenase Enzyme Kinetics Eicosanoid Biosynthesis

Biological Data Gap

A comprehensive search of primary literature and authoritative databases reveals a scarcity of direct, quantitative biological activity data for the 5,8,11,14,19 isomer. The compound is primarily referenced in structural databases like MeSH [1] and vendor catalogs as a research chemical , but peer-reviewed studies detailing its specific biological effects are absent from the public domain. This lack of direct evidence necessitates that procurement decisions be based on the known class effects of trans-EPA isomers and the compound's potential as a reference standard.

Biological Data Gap
Data to verify
No direct peer-reviewed biological data for this specific isomer.
Procurement based on class effects & reference standard use
Extensive data available for cis-EPA
Data Availability Research Gap Specific Isomer

5,8,11,14,19-Eicosapentaenoic Acid Applications


GC-MS/LC-MS Reference Standard for Trans-EPA

This compound serves as a crucial reference standard for identifying and quantifying trans geometric isomers of EPA in food and biological samples. Studies have shown that trans-EPA isomers, including the 5c,8c,11c,14c,17t isomer, are formed in heated oils . 5,8,11,14,19-eicosapentaenoic acid, with its unique trans geometry and Δ19 double bond, can be used as a calibration standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods to accurately profile trans fatty acid content in processed foods, supplements, or biological tissues [1].

Double Bond Position in Trans Fatty Acid Metabolism

Given the differential effects of various trans-EPA isomers on platelet aggregation and arachidonic acid metabolism , this compound is a valuable tool for structure-activity relationship (SAR) studies. Researchers can use 5,8,11,14,19-eicosapentaenoic acid to systematically investigate how the specific position of the terminal double bond (Δ19 vs. Δ17) and the trans configuration influence its uptake, metabolism, and biological activity in cell culture or animal models. This can help elucidate the mechanisms underlying the diverse physiological effects of trans fatty acids.

Negative Control in Enzyme Specificity Assays

Because trans-EPA isomers are known to be less suitable as substrates for 15-lipoxygenase compared to cis-EPA , this compound can be employed as a negative control or as a substrate in enzyme specificity assays. By comparing the rate of conversion of 5,8,11,14,19-eicosapentaenoic acid to that of cis-EPA or other isomers, researchers can gain insight into the structural requirements of lipoxygenases and other fatty acid-metabolizing enzymes. This application is particularly relevant in studies of eicosanoid and specialized pro-resolving mediator (SPM) biosynthesis.

Application
Selection Property
Validation Focus
GC-MS/LC-MS Reference Standard for Trans EPA
Defined trans geometry & Δ19 position
Chromatographic resolution & isomer identification
SAR studies of double bond position
Distinct terminal Δ19 double bond
Metabolic fate & activity comparison
Negative control in enzyme specificity assays
Reduced 15-lipoxygenase substrate suitability
Enzyme kinetics & product profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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